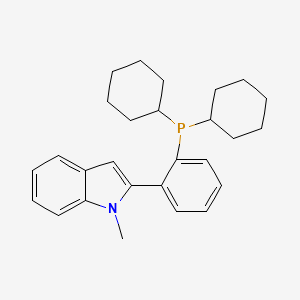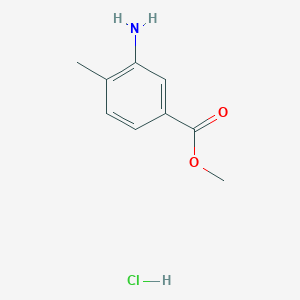![molecular formula C17H23N3O5 B1361009 [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-79-5](/img/structure/B1361009.png)
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a specialty product for proteomics research . It has a molecular formula of C17H23N3O5 and a molecular weight of 349.38200 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains an acetic acid group, an aminocarbonyl group, and a methoxyphenyl group .Physical And Chemical Properties Analysis
The compound is solid in form . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Chemical Synthesis and Impurity Identification
In the context of drug development, particularly for anti-diabetic drugs like Repaglinide, the identification and synthesis of impurities are critical for ensuring drug purity and safety. A study by Kancherla et al. (2018) identified seven unknown impurities in Repaglinide bulk drug batches using ultra-performance liquid chromatography. These impurities were isolated and their chemical structures presumed based on liquid chromatography-electrospray ionization-mass spectrometry studies. Among these, compounds such as 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide and 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl) phenyl) acetic acid were identified, showcasing the relevance of compounds related to "[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid" in pharmaceutical analysis and impurity profiling (Kancherla et al., 2018).
Organic Synthesis Techniques
The compound's framework is instrumental in the exploration of novel organic synthesis pathways. For instance, the synthesis of oxindoles, which are significant in medicinal chemistry, can involve processes where similar compounds act as intermediates or reagents. Magano et al. (2014) discussed the palladium-catalyzed C-H functionalization, a method relevant to constructing complex molecules that might involve similar piperidine and phenylamino acetic acid derivatives as starting materials or intermediates (Magano et al., 2014).
Novel Compound Synthesis
The structural components of the compound are conducive to synthesizing novel compounds with potential biological activities. For example, the synthesis of novel 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile by Wu Feng (2011) demonstrates the use of piperidin-1-yl and 4-methoxyphenyl components in creating compounds with unique structures and potential applications in drug development (Wu Feng, 2011).
Medicinal Chemistry and Drug Design
Compounds with the piperidin-1-yl and 4-methoxyphenylamino moieties are often explored for their medicinal properties. For instance, the design and synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, as discussed by Velikorodov et al. (2014), highlight the use of similar structural motifs in creating bioactive molecules with potential therapeutic applications (Velikorodov et al., 2014).
Propriétés
IUPAC Name |
2-(N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-25-14-4-2-13(3-5-14)20(11-16(22)23)10-15(21)19-8-6-12(7-9-19)17(18)24/h2-5,12H,6-11H2,1H3,(H2,18,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLQZNZZAYGKRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


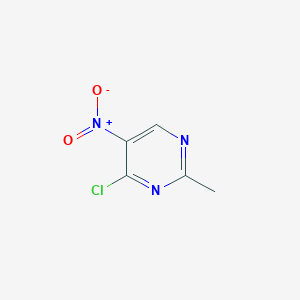
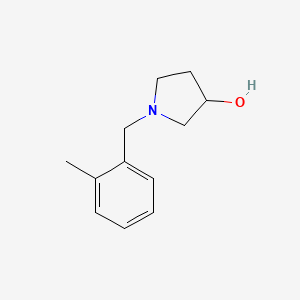


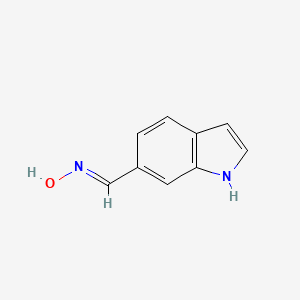

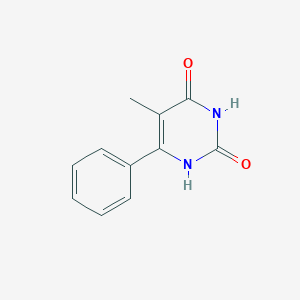

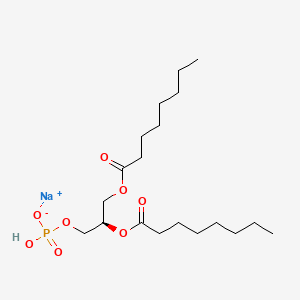

![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)
